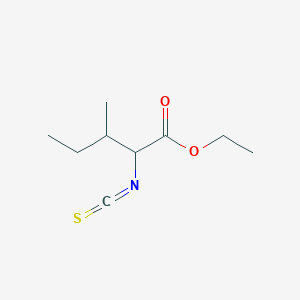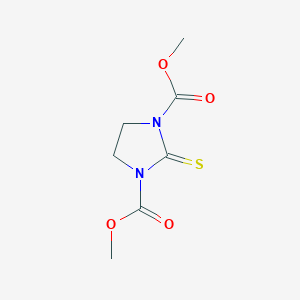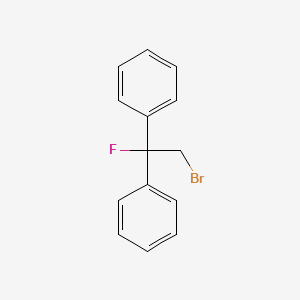
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol is an organic compound with the molecular formula C15H24O. It is a member of the terpenoid family, which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is known for its unique structure, which includes multiple double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol typically involves the use of isoprene units as building blocks. One common method is the acid-catalyzed cyclization of farnesol, a naturally occurring sesquiterpene alcohol. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the extraction of natural sources like essential oils, followed by purification processes such as distillation and crystallization. Alternatively, large-scale chemical synthesis methods involving the polymerization of isoprene units can be employed to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-one.
Reduction: Formation of 3,7,11-Trimethyldodecane.
Substitution: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-chloride.
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in its structure enable it to participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerolidol: A similar sesquiterpene alcohol with a slightly different structure.
Farnesol: Another sesquiterpene alcohol that serves as a precursor in the biosynthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol.
Linalool: A monoterpene alcohol with similar functional groups but a smaller carbon skeleton.
Uniqueness
This compound is unique due to its multiple double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
58851-29-9 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-1,6,9,11-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6-7,9,11,16H,1-2,8,10,12H2,3-5H3 |
Clé InChI |
UNWOAULNQCFIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCC(=CCCC(C)(C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)




![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)






![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
